4-(Diethylamino)-3-fluorobenzaldehyde
Overview
Description
4-(Diethylamino)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a diethylamino group and a fluorine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3-fluorobenzaldehyde typically involves the introduction of the diethylamino group and the fluorine atom onto a benzaldehyde framework. One common method is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products Formed
Oxidation: 4-(Diethylamino)-3-fluorobenzoic acid.
Reduction: 4-(Diethylamino)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-3-fluorobenzaldehyde depends on its application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the fluorine atom can influence its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorobenzaldehyde: Lacks the diethylamino group, which can influence its solubility and biological activity.
4-(Diethylamino)-2-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness
4-(Diethylamino)-3-fluorobenzaldehyde is unique due to the specific positioning of the diethylamino group and the fluorine atom, which confer distinct electronic and steric properties. These features make it valuable in various synthetic and research applications, offering advantages over similar compounds in terms of reactivity and functionality .
Properties
IUPAC Name |
4-(diethylamino)-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVPRUEBWLGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.